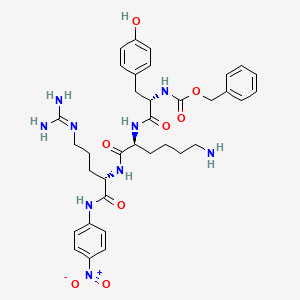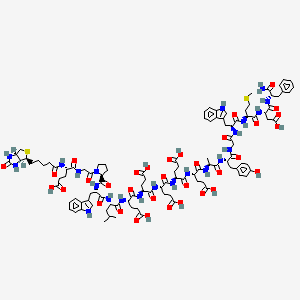
5-HT2A&5-HT2C agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT2A&5-HT2C agonist-1 is a compound that selectively activates the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception . The activation of these receptors has been associated with both therapeutic and psychoactive effects .
Preparation Methods
The synthesis of 5-HT2A&5-HT2C agonist-1 typically involves the preparation of 3-(2-(aminoethyl)-indol-4-ol derivatives . The synthetic route includes several steps, such as the formation of the indole ring, introduction of the aminoethyl side chain, and subsequent functionalization to achieve the desired selectivity for the 5-HT2A and 5-HT2C receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
5-HT2A&5-HT2C agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring or the aminoethyl side chain .
Scientific Research Applications
5-HT2A&5-HT2C agonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of serotonin receptors . In biology, it helps in understanding the role of serotonin in various physiological processes . In medicine, it has potential therapeutic applications for treating psychological disorders such as depression, anxiety, and substance abuse . Additionally, it is used in the development of new drugs targeting the serotonin system .
Mechanism of Action
The mechanism of action of 5-HT2A&5-HT2C agonist-1 involves the activation of the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Upon binding to these receptors, the compound stimulates the Gq protein-coupled receptor signaling pathway, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This cascade ultimately results in various cellular responses, including changes in calcium ion concentration and protein kinase activation .
Comparison with Similar Compounds
5-HT2A&5-HT2C agonist-1 is unique in its selectivity for both the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Similar compounds include other serotonin receptor agonists such as psilocybin, lysergic acid diethylamide (LSD), and mescaline . These compounds also activate serotonin receptors but may have different selectivity profiles and therapeutic potentials . For example, psilocybin primarily targets the 5-hydroxytryptamine 2A receptor, while LSD and mescaline have broader activity across multiple serotonin receptor subtypes .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-ethylindol-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-16-10-11(8-9-15(2)3)14-12(16)6-5-7-13(14)17/h5-7,10,17H,4,8-9H2,1-3H3 |
InChI Key |
PYJYLPCOHTVELW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC=C2O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
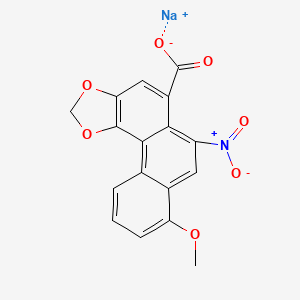

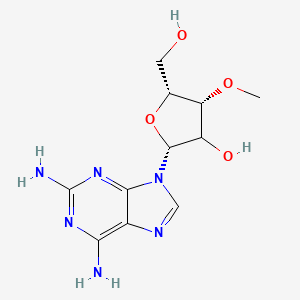
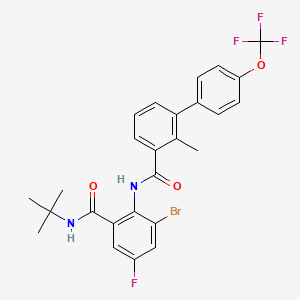
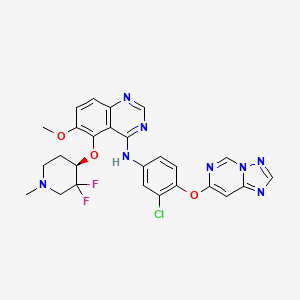
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
